molecular formula C14H21N5O4 B2866806 7-(2-methoxyethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione CAS No. 378204-94-5

7-(2-methoxyethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

Cat. No. B2866806
CAS RN: 378204-94-5
M. Wt: 323.353
InChI Key: UYBZJYCLJDRIDX-UHFFFAOYSA-N
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Description

The compound “7-(2-methoxyethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione” is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycles in nature .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the purine core, which is a bicyclic aromatic ring system composed of a pyrimidine ring fused to an imidazole ring. The methoxyethyl and morpholino substituents would be attached at the 7 and 8 positions of the purine ring, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .

Scientific Research Applications

Crystal Structure and Molecular Conformation

The purine fused-ring skeleton in related compounds exhibits planarity with substituents like the morpholine ring adopting specific conformations, such as a chair conformation. The structure and stability of these compounds are often enhanced by networks of intermolecular hydrogen bonds, demonstrating their potential in studying molecular interactions and crystal engineering (Karczmarzyk et al., 1995).

Synthesis and Analgesic Properties

Derivatives of similar purine compounds have shown significant analgesic activity, with some being more active than reference drugs like acetylic acid. This suggests potential applications in developing new analgesic agents and exploring the pharmacological properties of purine derivatives (Zygmunt et al., 2015).

Cardiovascular Activity

Some 8-alkylamino substituted derivatives of related compounds have demonstrated strong prophylactic antiarrhythmic activity and hypotensive activity in experimental models. This suggests potential applications in cardiovascular research, specifically in the development of new treatments for arrhythmias and hypertension (Chłoń-Rzepa et al., 2004).

Serotonin Receptor Affinity and Psychotropic Activity

A series of derivatives has been studied for their affinity for serotonin (5-HT) receptors, specifically 5-HT1A, 5-HT2A, and 5-HT7 receptors. The introduction of specific substituents and the elongation of the linker between the purine core and arylpiperazine fragment have shown potential in designing ligands with psychotropic activity, contributing to research in neurological disorders and mental health treatments (Chłoń-Rzepa et al., 2014).

Biodegradable Polyesteramides with Functional Groups

Morpholine derivatives have been used in the synthesis of biodegradable polyesteramides with protected pendant functional groups. This has applications in materials science, specifically in the development of biodegradable polymers with functional properties for medical and environmental applications (Veld et al., 1992).

Mechanism of Action

Target of Action

It is known that xanthine derivatives, which this compound is, are known for their diverse pharmaceutical applications such as cyclic nucleotide phosphodiesterase inhibition and antagonization of adenosine receptor .

Mode of Action

Xanthine derivatives are known to inhibit cyclic nucleotide phosphodiesterase and antagonize adenosine receptors . This suggests that 7-(2-methoxyethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione may interact with its targets by binding to the active site, thereby inhibiting the enzyme or receptor’s function.

Biochemical Pathways

Given that xanthine derivatives are known to inhibit cyclic nucleotide phosphodiesterase and antagonize adenosine receptors , it can be inferred that this compound may affect pathways involving these enzymes and receptors, leading to downstream effects such as changes in cyclic nucleotide levels and adenosine signaling.

Safety and Hazards

Without specific experimental data, it’s difficult to predict the safety and hazards associated with this compound. Standard laboratory safety procedures should be followed when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its interactions with various biological targets and assess its potential as a therapeutic agent .

properties

IUPAC Name

7-(2-methoxyethyl)-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O4/c1-16-11-10(12(20)17(2)14(16)21)19(6-7-22-3)13(15-11)18-4-8-23-9-5-18/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBZJYCLJDRIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Methoxyethyl)-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione

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